molecular formula C11H9NO6 B14652475 Methyl 3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate CAS No. 49571-79-1

Methyl 3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate

Cat. No.: B14652475
CAS No.: 49571-79-1
M. Wt: 251.19 g/mol
InChI Key: IGDFMGQGZSISDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate is an organic compound characterized by the presence of a benzodioxole ring and a nitroprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate typically involves the reaction of 1,3-benzodioxole with nitroprop-2-enoate under specific conditions. One common method involves the use of a base-catalyzed condensation reaction, where the benzodioxole is reacted with methyl nitroacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also contribute to its activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate is unique due to the presence of both a benzodioxole ring and a nitroprop-2-enoate moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO6/c1-16-11(13)8(12(14)15)4-7-2-3-9-10(5-7)18-6-17-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDFMGQGZSISDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC2=C(C=C1)OCO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385685
Record name AC1MDRED
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49571-79-1
Record name AC1MDRED
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.